molecular formula C16H10N2O2S B11608864 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one

2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one

Cat. No.: B11608864
M. Wt: 294.3 g/mol
InChI Key: LTQFSBOXHAUJQK-UHFFFAOYSA-N
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Description

2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one is a heterocyclic compound that combines the structural features of thiazole and chromenone. Thiazole is a five-membered ring containing nitrogen and sulfur atoms, while chromenone is a benzopyranone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one typically involves the Hantzsch reaction, which is a well-known method for preparing thiazole derivatives. This reaction involves the condensation of α-halo carbonyl compounds with thioureas or thioamides in the presence of catalysts such as bromine, iodine, or silica chloride . The reaction conditions often include the use of solvents like acetic acid or chloroform and can be carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one is unique due to its combined thiazole and chromenone structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H10N2O2S

Molecular Weight

294.3 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)benzo[f]chromen-3-one

InChI

InChI=1S/C16H10N2O2S/c17-16-18-13(8-21-16)12-7-11-10-4-2-1-3-9(10)5-6-14(11)20-15(12)19/h1-8H,(H2,17,18)

InChI Key

LTQFSBOXHAUJQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CSC(=N4)N

Origin of Product

United States

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